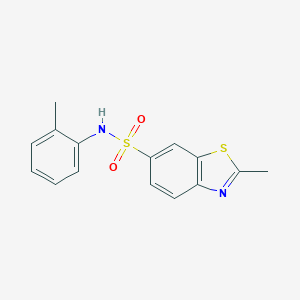![molecular formula C19H20N4O2S B299580 N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B299580.png)
N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzyl group, and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is often introduced through a nucleophilic substitution reaction using benzyl halides and a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with a sulfanylacetamide precursor, often under mild heating and in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or triazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzyl or triazole derivatives.
Applications De Recherche Scientifique
N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N1-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity, while the sulfanylacetamide moiety can participate in hydrogen bonding or other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-hydroxy-2-phenyl-acetamide: Similar structure but lacks the triazole ring.
N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: Contains a different heterocyclic ring system.
Uniqueness
N~1~-BENZYL-2-({5-[HYDROXY(PHENYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of a triazole ring, benzyl group, and sulfanylacetamide moiety, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C19H20N4O2S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-benzyl-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-23-18(17(25)15-10-6-3-7-11-15)21-22-19(23)26-13-16(24)20-12-14-8-4-2-5-9-14/h2-11,17,25H,12-13H2,1H3,(H,20,24) |
Clé InChI |
OVJJWSGIPNBCIL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)O |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)
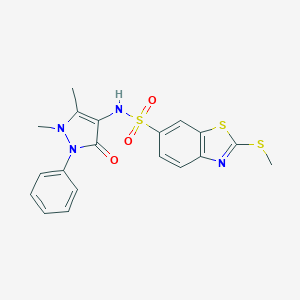
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)
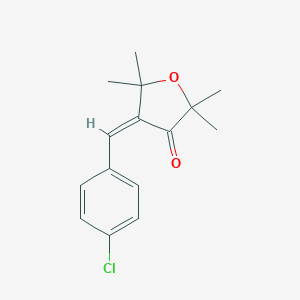
![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
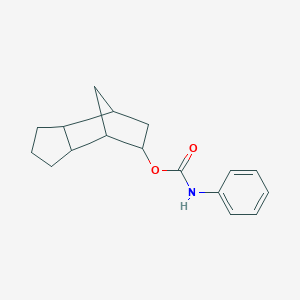
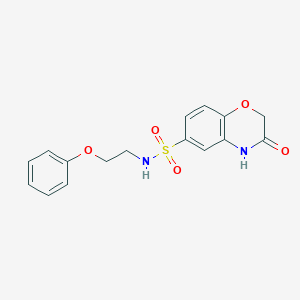
![N-{2-[4-(MORPHOLINOSULFONYL)PHENOXY]ETHYL}METHANESULFONAMIDE](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
